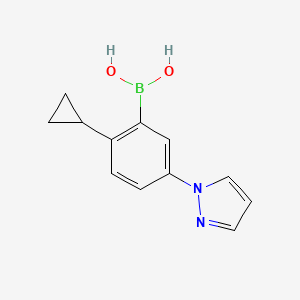
(2-Cyclopropyl-5-(1H-pyrazol-1-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyclopropyl-5-(1H-pyrazol-1-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-5-(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method includes the use of borane reagents, which add across the double or triple bonds of alkenes or alkynes to form the corresponding boronic acid . The reaction conditions often involve mild temperatures and the presence of a catalyst to facilitate the hydroboration process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration reactions using specialized equipment to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction conditions and minimizing the formation of by-products .
化学反应分析
Types of Reactions
(2-Cyclopropyl-5-(1H-pyrazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group into a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the primary product is a biaryl compound formed by the coupling of the boronic acid with an aryl halide .
科学研究应用
(2-Cyclopropyl-5-(1H-pyrazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research, including:
作用机制
The mechanism by which (2-Cyclopropyl-5-(1H-pyrazol-1-yl)phenyl)boronic acid exerts its effects involves the formation of boronate esters with various nucleophiles. This interaction can modulate the activity of enzymes and other proteins, influencing biological pathways and processes . The compound’s ability to form stable boronate esters makes it a valuable tool in chemical biology and medicinal chemistry .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the cyclopropyl and pyrazolyl groups, making it less versatile in certain applications.
Pinacol Boronic Esters: These compounds are more stable but less reactive compared to (2-Cyclopropyl-5-(1H-pyrazol-1-yl)phenyl)boronic acid.
BODIPY-Boronic Acid Derivatives: These compounds are used in fluorescent labeling and bioimaging, offering different applications compared to this compound.
Uniqueness
The unique combination of the cyclopropyl and pyrazolyl groups in this compound enhances its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
属性
分子式 |
C12H13BN2O2 |
|---|---|
分子量 |
228.06 g/mol |
IUPAC 名称 |
(2-cyclopropyl-5-pyrazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H13BN2O2/c16-13(17)12-8-10(15-7-1-6-14-15)4-5-11(12)9-2-3-9/h1,4-9,16-17H,2-3H2 |
InChI 键 |
DAEAFZBCCLAPDP-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1)N2C=CC=N2)C3CC3)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene](/img/structure/B14079594.png)
![4-[(4-Bromophenyl)methylene]-2-(4-chlorophenyl)-5(4H)-oxazolone](/img/structure/B14079596.png)
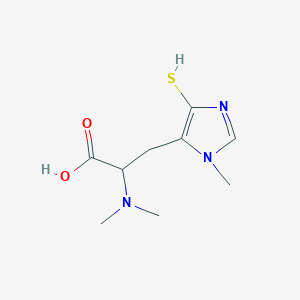
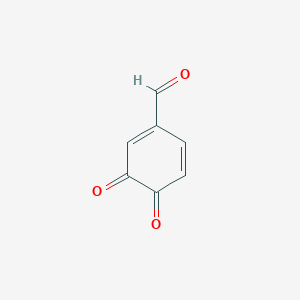

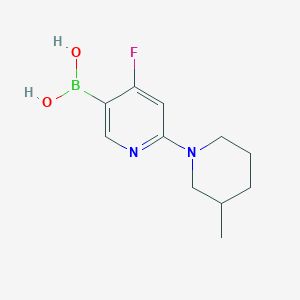
![2-[[20-[[6-[[1-[[1-[[5-amino-1-[[6-amino-1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-6-oxohexyl]amino]-20-oxoicosanoyl]amino]-5-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B14079614.png)
![[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde](/img/structure/B14079617.png)

![ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate](/img/structure/B14079632.png)
![Ethyl 2-(4-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14079636.png)
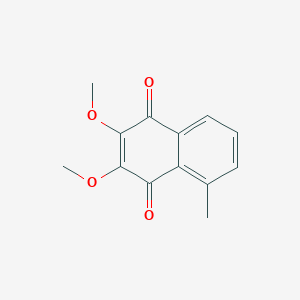
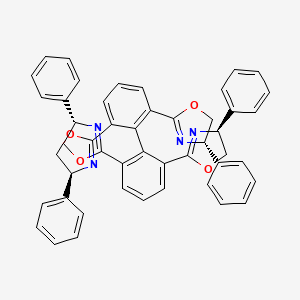
![1-(3-Ethoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079648.png)
